Dibenzyl phosphite
Description
Significance of Organophosphorus Compounds in Contemporary Synthetic Chemistry
Organophosphorus compounds are a class of organic molecules containing carbon-phosphorus bonds, which are fundamental in numerous scientific and industrial fields. longdom.orgunibo.it Their importance stems from their unique chemical properties, including variable oxidation states, multivalency, and the ability to form asymmetric structures and bind to metals. beilstein-journals.org These characteristics make them indispensable in modern synthetic chemistry and chemical biology. beilstein-journals.org
The applications of organophosphorus compounds are extensive, spanning from medicinal and pharmaceutical chemistry to agriculture and materials science. longdom.orgrsc.org They are integral components of many bioactive natural products, therapeutic agents, and prodrugs. beilstein-journals.org Furthermore, their role as ligands and effectors in asymmetric catalysis has been pivotal in advancing synthetic methodologies. beilstein-journals.org The development of novel techniques for creating C-P bonds continues to be an active area of research, highlighting the sustained importance of this class of compounds. beilstein-journals.orgrsc.org
Positioning of Dialkyl Phosphites within Phosphorus(III) Reagents
Dialkyl phosphites, including dibenzyl phosphite (B83602), are a specific subgroup of organophosphorus compounds characterized by a P-H bond, which imparts them with unique reactivity. While often depicted with a pentavalent phosphorus center, they exist in equilibrium with their trivalent tautomer, the phosphite ester. This tautomerism is central to their chemical behavior, allowing them to act as both nucleophiles and precursors to other phosphorus-containing functional groups.
Their utility as chemical intermediates is well-established. google.com For instance, they are key reactants in the Atherton-Todd reaction for the synthesis of phosphoramidates and can be used to activate phenol (B47542) groups for subsequent transformations like cross-coupling and reduction reactions. nih.govbeilstein-journals.org The versatility of dialkyl phosphites is further demonstrated by their use in palladium-catalyzed direct phosphonation of azoles and their reactions with arynes to form arylphosphonates. rsc.orgresearchgate.net
Historical Development and Emerging Trends in Dibenzyl Phosphite Applications
The history of organophosphorus compounds dates back to the 19th century, with significant advancements occurring in the 20th century. mdpi.com The Atherton-Todd reaction, first reported in 1945, was a landmark discovery that showcased the synthetic potential of dialkyl phosphites like this compound. nih.govbeilstein-journals.org The initial observation involved the reaction of this compound with ammonia (B1221849) in carbon tetrachloride to produce O,O-dibenzyl phosphoramidate (B1195095). nih.govbeilstein-journals.org
Historically, the synthesis of dialkyl phosphites often involved the reaction of alcohols with phosphorus trichloride (B1173362), a process with practical challenges. google.com Over the years, more efficient and safer synthetic methods have been developed.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C14H14O3P |
| IUPAC Name | bis(benzyloxy)(oxo)-λ⁵-phosphanylium |
| CAS Number | 17176-77-1 |
| Appearance | Clear colorless to yellow liquid |
| Refractive Index @ 20°C | 1.5500-1.5580 |
Emerging trends in the application of this compound and its derivatives are focused on several key areas. The development of new catalytic systems continues to expand the scope of reactions involving dialkyl phosphites. For example, recent advancements have demonstrated the use of n-butyllithium to catalyze the rearrangement of diethyl phosphite with aldehydes under solvent-free conditions. mdpi.com Furthermore, the synthesis of glycosyl phosphates using dibenzyl phosphate (B84403) is an area of growing interest for the preparation of complex carbohydrates. researchgate.net The potassium salt of dibenzyl phosphate is also noted for its use in the pharmaceutical industry. prof-research.com Research into novel flame retardants containing P-C bonds is another active field, with dibenzylphosphinic acid being synthesized for incorporation into epoxy resins. mdpi.com
Interactive Data Table: Selected Reactions Involving Dialkyl Phosphites
| Reaction Name | Reactants | Product Type |
| Atherton-Todd Reaction | Dialkyl phosphite, amine, carbon tetrachloride | Phosphoramidate |
| Palladium-Catalyzed Direct Phosphonation | Dialkyl phosphite, azole | Azole phosphonate (B1237965) |
| P-Arylation with Arynes | Dialkyl phosphite, aryne precursor | Dialkyl arylphosphonate |
| Pudovik Addition | Dialkyl phosphite, carbonyl compound | α-hydroxyphosphonate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxo-bis(phenylmethoxy)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKYHDHLEMEVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO[P+](=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938038 | |
| Record name | Bis(benzyloxy)(oxo)phosphanium | |
| Source | EPA DSSTox | |
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Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17176-77-1 | |
| Record name | Dibenzyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017176771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(benzyloxy)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIBENZYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O720L5H5A | |
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Synthetic Methodologies for Dibenzyl Phosphite
Conventional Synthetic Routes
Traditional methods for synthesizing dibenzyl phosphite (B83602) primarily rely on esterification reactions involving phosphorus trichloride (B1173362) or transesterification from other dialkyl phosphites.
Esterification Reactions via Phosphorus Trichloride and Benzyl (B1604629) Alcohol
The most common conventional method for preparing dibenzyl phosphite is the direct esterification of phosphorus trichloride with benzyl alcohol. guidechem.com This reaction is typically performed in an inert organic solvent, such as benzene (B151609), toluene, or dichloromethane. To neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, a tertiary organic base is required. Commonly used bases include dimethylaniline and triethylamine (B128534).
The general reaction involves the dropwise addition of phosphorus trichloride to a solution of benzyl alcohol and the base, often at reduced temperatures (-5 °C to 0 °C) to control the reaction's exothermicity. After the addition is complete, the mixture is stirred, often at room temperature, to ensure the reaction goes to completion. The process can sometimes lead to the formation of the triesubstituted product, tribenzyl phosphite, as a byproduct. The workup procedure typically involves filtering the hydrochloride salt of the base and purifying the resulting this compound.
| Method | Reactants | Solvent | Base/Catalyst | Key Conditions |
|---|---|---|---|---|
| Esterification | Phosphorus trichloride, Benzyl alcohol | Benzene, Toluene, or Dichloromethane | Dimethylaniline or Triethylamine | Reaction at low temperatures (-5°C to 0°C) followed by stirring at room temperature. |
| Transesterification | Dimethyl phosphite, Benzyl alcohol | None (neat) | Sodium methoxide | Heating to reflux (approx. 140°C) under vacuum to remove methanol (B129727) byproduct. |
Alternative Preparations, including Hydrolysis-Mediated Formation
An important alternative to the phosphorus trichloride route is the transesterification of lower alkyl phosphites, such as dimethyl phosphite, with benzyl alcohol. This method avoids the use of the corrosive and hazardous phosphorus trichloride. The reaction is typically catalyzed by a base, for instance, sodium methoxide. By heating a mixture of dimethyl phosphite and an excess of benzyl alcohol, the lower-boiling methanol byproduct is distilled off, driving the equilibrium towards the formation of this compound. This process can achieve high yields, with one documented procedure reporting an 86.6% yield of this compound with 96.4% purity after purification.
The term "hydrolysis-mediated formation" can refer to the controlled reaction of precursors with water. guidechem.com In the context of phosphite synthesis, water must be carefully controlled, as its presence can lead to the hydrolysis of the phosphite ester product into phosphonic acid. google.com However, the initial synthesis from phosphorus trichloride and an alcohol is sometimes followed by a hydrolysis step to process the reaction mixture. guidechem.com
Advancements in Sustainable and Green Synthesis of this compound
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for synthesizing phosphites and related phosphonates. rsc.org These advancements center on the use of safer solvents and the application of catalytic systems to improve reaction conditions and selectivity. rsc.orgthieme-connect.com
Environmentally Benign Solvents and Reagents
A significant step towards sustainable synthesis is the replacement of volatile and toxic organic solvents with greener alternatives. frontiersin.org Polyethylene glycol (PEG), specifically PEG-400, has been identified as an effective and environmentally benign reaction medium for the synthesis of benzyl phosphonates. frontiersin.org PEG offers advantages such as high thermal stability, low vapor pressure, recyclability, and low cost. frontiersin.org The use of such solvents eliminates the need for hazardous materials like benzene or dichloromethane. frontiersin.org
Furthermore, alternative phosphorus sources are being explored to avoid phosphorus trichloride. One such approach involves the use of hypophosphorous acid, which can undergo esterification with alcohols, providing a greener route to H-phosphonate diesters without the stoichiometric use of chlorine-based reagents. lookchem.com
Catalytic Approaches for Enhanced Efficiency and Selectivity
The development of catalytic systems has been instrumental in advancing the synthesis of phosphites and phosphonates. These approaches often lead to milder reaction conditions, higher yields, and improved selectivity.
For the synthesis of benzyl phosphonates, a catalytic system of potassium iodide (KI) and potassium carbonate (K₂CO₃) in PEG-400 has proven effective. frontiersin.org This system allows the reaction to proceed smoothly at room temperature, achieving excellent yields and avoiding the use of harsh reagents. frontiersin.org Zinc (II) complexes have also emerged as efficient and environmentally benign catalysts for the synthesis of phosphite diesters from alcohols. nih.gov These catalytic methods represent a significant improvement over conventional routes that require stoichiometric amounts of activating reagents or bases. nih.gov For C-P bond formation in related compounds, transition-metal catalysis, for example using nickel (II) chloride (NiCl₂), has been developed to facilitate the reaction between aryl halides and trialkyl phosphites, often under solvent-free conditions. nih.gov
| Approach | Catalyst/Reagent System | Solvent | Key Advantages |
|---|---|---|---|
| Benign Solvent Synthesis | KI / K₂CO₃ | Polyethylene glycol (PEG-400) | Avoids volatile/toxic organic solvents; reaction at room temperature; high yield and selectivity. frontiersin.org |
| Zinc Catalysis | Zn(II) complexes | Various organic solvents | Highly efficient and selective for phosphite diester formation; mild conditions; additive-free. nih.gov |
| Alternative P-Source | Nickel catalyst | Not specified | Uses hypophosphorous acid, avoiding PCl₃ and stoichiometric chlorine reagents. lookchem.com |
| Transition-Metal Catalysis | NiCl₂ | Solvent-free | Enables C-P cross-coupling for related phosphonates under milder conditions than traditional methods. nih.gov |
Reactivity and Mechanistic Pathways of Dibenzyl Phosphite
Phosphorylation Reactions
Phosphorylation, the introduction of a phosphate (B84403) group into an organic molecule, is a fundamental transformation. Dibenzyl phosphite (B83602) serves as a key reagent in these reactions, providing a dibenzyl-protected phosphate moiety that can be deprotected under mild conditions, typically via catalytic hydrogenation, to yield the free phosphate or phosphonic acid.
The reaction of dibenzyl phosphite with hydroxyl groups of phenols and alcohols provides a direct route to the synthesis of protected phosphate esters. These reactions often proceed via an intermediate where the phosphorus is activated, facilitating the nucleophilic attack by the oxygen of the hydroxyl group.
This compound is an effective reagent for the phosphorylation of phenols, leading to the formation of dibenzyl aryl phosphates. chemicalbook.comlookchem.com This transformation is significant for activating phenolic hydroxyl groups, for instance, to enable subsequent cross-coupling reactions. nih.gov The reaction typically requires the presence of a base and an activating agent. A common method involves reacting the phenol (B47542) with this compound in the presence of a base like N-ethyldiisopropylamine and a catalyst such as 4-(dimethylamino)pyridine (DMAP). lookchem.com
Alternatively, the phosphorylation can be achieved through a two-step process where this compound is first converted to dibenzyl chlorophosphonate. This highly reactive intermediate then readily reacts with the alkali metal salt of a phenol, such as sodium phenate, to yield the desired dibenzyl aryl phosphate. nih.govgoogle.com This process is generally carried out under anhydrous conditions in an inert solvent like carbon tetrachloride. nih.govgoogle.com
Table 1: Examples of Phenol Phosphorylation using this compound Derivatives
| Phenol Derivative | Reagent System | Product | Reference |
|---|---|---|---|
| Phenol | Dibenzyl chlorophosphonate / Sodium phenate | Dibenzyl phenyl phosphate | google.com |
The phosphorylation of alcohols using this compound is a key method for synthesizing alkyl phosphate esters. organic-chemistry.org One established method involves the reaction of an alcohol with this compound in the presence of monobromocyanoacetamide. This reaction proceeds through a quaternary phosphonium (B103445) salt intermediate. The resulting dibenzyl alkyl phosphate can then be converted to the corresponding alkyl dihydrogen phosphate via catalytic hydrogenation to remove the benzyl (B1604629) protecting groups. acs.org
Another approach to alcohol phosphorylation is through the Atherton-Todd reaction conditions, where an alcohol can act as the nucleophile instead of an amine. For example, the phosphorylation of ethanol (B145695) has been achieved using this compound in the presence of bromotrichloromethane. beilstein-journals.org The general approach for phosphorylating alcohols often involves a trivalent phosphite intermediate which is subsequently oxidized to the pentavalent phosphate ester. acs.orgnih.gov A proposed mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the phosphorus atom of the trivalent tautomer of this compound. acs.orgnih.gov
Table 2: Selected Examples of Alcohol Phosphorylation
| Alcohol Substrate | Reagent System | Key Intermediate/Product | Reference |
|---|---|---|---|
| Benzyl alcohol | This compound / Monobromocyanoacetamide | Dibenzyl benzyl phosphate | acs.org |
| Ethanol | This compound / Bromotrichloromethane | Tribenzyl phosphate | beilstein-journals.org |
The Atherton-Todd reaction is a classical method for the phosphorylation of primary and secondary amines to form phosphoramidates. nih.govbeilstein-journals.org The reaction was discovered serendipitously when this compound in a carbon tetrachloride solution was treated with aqueous ammonia (B1221849), unexpectedly yielding O,O-dibenzyl phosphoramidate (B1195095). beilstein-journals.orgrsc.org
In the Atherton-Todd reaction, this compound reacts with a primary or secondary amine in the presence of a base and a halogenating agent, typically carbon tetrachloride, to produce O,O-dibenzyl phosphoramidates. beilstein-journals.orgwikipedia.org The reaction is effective with strong primary and secondary amines like cyclohexylamine (B46788) and benzylamine (B48309). rsc.org For weaker bases, such as aniline, the addition of a stronger, non-nucleophilic tertiary base is required to facilitate the reaction. rsc.org The products are valuable intermediates in the synthesis of various biologically active compounds and other fine chemicals. lookchem.com
Table 3: Synthesis of O,O-Dibenzyl Phosphoramidates via Atherton-Todd Reaction
| Amine | Reagent System | Product | Reference |
|---|---|---|---|
| Ammonia | This compound / CCl₄ | O,O-Dibenzyl phosphoramidate | beilstein-journals.orgrsc.org |
| Cyclohexylamine | This compound / CCl₄ | O,O-Dibenzyl N-cyclohexylphosphoramidate | rsc.org |
The mechanism of the Atherton-Todd reaction has been a subject of discussion over the years. beilstein-journals.org The reaction is initiated by the base, which deprotonates the dialkyl phosphite. wikipedia.org The resulting phosphite anion then reacts with the polyhalogenated solvent (e.g., carbon tetrachloride).
Two primary mechanistic pathways were initially proposed by Atherton, Openshaw, and Todd. beilstein-journals.org
Mechanism 1: Involves the formation of a trichloromethylphosphonate intermediate which then reacts with the amine. rsc.org
Mechanism 2: Suggests the formation of a more reactive dialkyl chlorophosphate intermediate, which is then attacked by the amine nucleophile. beilstein-journals.org
Later studies and the inability to isolate certain intermediates have led to a preference for Mechanism 2. beilstein-journals.org The general scheme involves the initial deprotonation of this compound by a base, followed by reaction with carbon tetrachloride to form a dibenzyl chlorophosphate intermediate and the trichloromethanide anion. wikipedia.orgbas.bg This highly reactive chlorophosphate is then immediately attacked by the amine to yield the final phosphoramidate product. wikipedia.org
The scope of the Atherton-Todd reaction is broad, extending beyond amines to other nucleophiles like alcohols. nih.govbeilstein-journals.org While carbon tetrachloride is the traditional halogen source, other polyhalogenated compounds such as bromotrichloromethane, pentachloroethane, and hexachloroethane (B51795) can also be used. beilstein-journals.orgrsc.org
Synthesis of Pyrophosphate Derivatives utilizing this compound as Precursor
This compound serves as a crucial starting material in the synthesis of pyrophosphate derivatives, most notably tetrabenzyl pyrophosphate. The synthetic strategy generally involves a two-step process: the oxidation of this compound to dibenzyl phosphate, followed by the condensation of two molecules of dibenzyl phosphate to yield the target pyrophosphate.
One common method for the oxidation of this compound to dibenzyl phosphate involves a hydroxylation reaction. For instance, treatment of this compound with potassium permanganate (B83412) in an alkaline solution introduces a hydroxyl group to the phosphorus atom, effectively converting the phosphite to a phosphate. rsc.org This oxidation is a critical step, as dibenzyl phosphate is the direct precursor to the pyrophosphate linkage. rsc.org
The subsequent condensation of dibenzyl phosphate to form tetrabenzyl pyrophosphate is typically achieved by dehydration. rsc.org This can be facilitated by a coupling agent, such as a carbodiimide, in an appropriate solvent like isopropyl acetate. nih.gov
An alternative pathway to pyrophosphates involves the conversion of this compound into a more reactive intermediate, such as a chlorophosphonate. Chlorination of this compound can be achieved using reagents like N-chlorosuccinimide. The resulting dibenzyl chlorophosphonate is a potent phosphorylating agent that can react with a phosphate salt, such as triethylammonium (B8662869) dibenzyl hydrogen phosphate, to form the pyrophosphate bond. proquest.com This method is particularly useful in the synthesis of nucleotide coenzymes and other biologically significant phosphate-containing molecules. proquest.com
Addition Reactions to Unsaturated Systems
The presence of a reactive P-H bond in this compound allows it to readily participate in addition reactions across various unsaturated systems. These reactions, particularly hydrophosphonylations, are fundamental in the formation of new carbon-phosphorus bonds and the synthesis of important classes of organophosphorus compounds.
Hydrophosphonylation Reactions (Pudovik-Type Additions)
Hydrophosphonylation, commonly known as the Pudovik reaction, involves the addition of the P-H bond of a phosphite to a polarized double bond, such as a carbonyl or an imine. This reaction is a primary method for synthesizing α-hydroxyphosphonates and α-aminophosphonates.
The addition of this compound to the carbonyl group of aldehydes and ketones is a classic example of the Pudovik reaction, leading to the formation of α-hydroxyphosphonates. lookchem.com This reaction can be catalyzed by both bases and acids. Common base catalysts include triethylamine (B128534), which facilitates the deprotonation of the phosphite to generate a more nucleophilic species. proquest.com
The general mechanism involves the nucleophilic attack of the phosphorus atom on the electrophilic carbonyl carbon, followed by proton transfer to the oxygen atom. The reaction is often carried out under mild conditions and can be promoted by various catalytic systems, including Lewis acids and solid-supported catalysts. nih.gov
Below is a table summarizing the synthesis of various α-hydroxyphosphonates via the Pudovik reaction with dialkyl phosphites, illustrating the versatility of this method.
| Aldehyde/Ketone | Dialkyl Phosphite | Catalyst | Product | Yield (%) |
| Benzaldehyde (B42025) | Diethyl phosphite | Triethylamine | Diethyl (hydroxy(phenyl)methyl)phosphonate | 90+ |
| 4-Chlorobenzaldehyde | Dimethyl phosphite | Triethylamine | Dimethyl ((4-chlorophenyl)(hydroxy)methyl)phosphonate | ~90 |
| Acetone | Diethyl phosphite | Triethylamine | Diethyl (1-hydroxy-1-methylethyl)phosphonate | Good |
| 3,5-Di-tert-butylbenzaldehyde | Diethyl phosphite | Triethylamine | Diethyl ((3,5-di-tert-butylphenyl)(hydroxy)methyl)phosphonate | 90 |
This table presents representative data compiled from various sources demonstrating the Pudovik reaction. rsc.orgproquest.com
The Kabachnik-Fields reaction is a three-component condensation that provides a direct route to α-aminophosphonates. nih.govresearchgate.net It involves the reaction of a carbonyl compound, an amine, and a dialkyl phosphite, such as this compound. nih.gov This one-pot synthesis is highly efficient for creating carbon-phosphorus and carbon-nitrogen bonds simultaneously. proquest.com
The reaction mechanism is believed to proceed through two possible pathways. In the first, the amine and carbonyl compound react to form an imine intermediate (a Schiff base), which then undergoes hydrophosphonylation by the phosphite in a Pudovik-type addition. researchgate.net In the second pathway, the phosphite first adds to the carbonyl compound to form an α-hydroxyphosphonate, which is subsequently substituted by the amine. researchgate.net The predominant pathway can depend on the specific reactants and reaction conditions. researchgate.net
The reaction can be performed under various conditions, including solvent-free and with the use of catalysts to enhance efficiency. proquest.com
| Carbonyl Compound | Amine | Dialkyl Phosphite | Catalyst/Conditions | Product Class |
| Benzaldehyde | Benzylamine | Diethyl phosphite | - | α-Benzylamino-benzylphosphonates |
| Aromatic Aldehydes | Primary Amines | Diphenyl phosphite | ZnCl₂/PPh₃ | α-Aminophosphonates |
| Benzaldehyde Derivatives | Anilines | Diphenyl phosphite | Zinc(II) di(l-prolinate) | α-Aminophosphonates |
| Aldehydes/Ketones | Various Amines | Diethyl phosphite | Iodine/Silica-gel | α-Aminophosphonates |
This table illustrates the scope of the Kabachnik-Fields reaction with various components. lookchem.comchemrxiv.orgmtak.hu
Reactions with Nitroso Compounds and Related Electrophiles
The reaction of phosphites with nitroso compounds and other electrophiles represents a pathway to various organophosphorus derivatives. While specific studies detailing the reaction of this compound with nitroso compounds are not extensively documented in readily available literature, the general reactivity of phosphites with electrophilic nitrogen and oxygen species provides a basis for understanding these potential transformations.
C-nitroso compounds (R-N=O) and N-nitroso compounds (R₂N-N=O) are electrophilic at the nitrogen atom of the nitroso group. rsc.orgproquest.com Trialkyl phosphites are known to react with nitro compounds, often leading to deoxygenation. nih.gov By analogy, this compound, acting as a nucleophile, could potentially attack the electrophilic nitrogen of a nitroso group. This could lead to the formation of a phosphorimidate-like intermediate, which might then undergo further reactions depending on the structure of the nitroso compound and the reaction conditions.
The reactivity of the nitroso function is comparable to that of a carbonyl group, being susceptible to nucleophilic attack. lookchem.com Therefore, a reaction pathway similar to the Pudovik addition to carbonyls could be envisioned, where the phosphite adds across the N=O bond. However, the specific products and mechanisms for the reaction of this compound with nitroso compounds require further dedicated investigation to be fully characterized.
Transesterification and Alcoholysis of this compound Esters
Transesterification, or alcoholysis, is a key reaction for modifying the ester groups of this compound. This process involves the exchange of the benzyl alcohol moieties with other alcohols, leading to the formation of new phosphite diesters. This reaction is particularly valuable for synthesizing unsymmetrical phosphites or for introducing different functionalities into the molecule.
The alcoholysis of this compound is typically a two-step process, especially when aiming for a mixed phosphite. proquest.com In the first step, one of the benzyl groups is replaced by the new alcohol, forming an intermediate phosphite with two different alkoxy groups. proquest.com If the reaction is allowed to proceed further, or if an excess of the new alcohol is used, the second benzyl group can also be replaced, leading to a symmetrical phosphite diester derived from the new alcohol. nih.gov
This reaction can be facilitated by catalysts and is often driven by the removal of the more volatile alcohol (in this case, benzyl alcohol) to shift the equilibrium towards the desired product. Microwave-assisted conditions have been shown to be effective for the alcoholysis of dialkyl phosphites, suggesting a potential application for this compound as well. proquest.com The ability to create phosphites with two different alkyl groups is synthetically important, as these can serve as precursors for chiral reagents. proquest.com
| Starting Phosphite | Alcohol | Conditions | Product |
| This compound | Aliphatic Alcohols | Microwave, Catalyst-free | Mixed Alkyl Benzyl Phosphites / Dialkyl Phosphites |
| Dimethyl phosphite | Various Alcohols | Basic Catalyst | New Phosphite Diesters |
| Diethyl phosphite | Sodium Alcoholates | - | Transesterified Phosphites |
| Diethyl phenylphosphonate | n-Butanol | Microwave, Ionic Liquid | Butyl Ethyl Phenylphosphonate / Dibutyl Phenylphosphonate |
This table provides examples of transesterification reactions of various phosphites and phosphonates. proquest.comlookchem.commtak.hunih.gov
Oxidation Reactions of this compound to Dibenzyl Phosphate
The conversion of this compound to dibenzyl phosphate represents a key oxidation reaction in organophosphorus chemistry. This transformation involves the oxidation of the phosphorus(III) center to a phosphorus(V) center. Research has identified several mild oxidizing agents capable of effecting this conversion efficiently, providing direct routes to the corresponding phosphate ester. rsc.org While dialkyl phosphites were once considered resistant to oxidation, studies using this compound as a model have demonstrated that this is not the case. rsc.org
A number of oxidants have been systematically evaluated for this purpose. rsc.org Effective reagents include those based on halogens, such as iodine and hypochlorite (B82951), as well as permanganate. rsc.org Conversely, certain peroxide-based reagents and manganese dioxide have been found to be ineffective. rsc.org
Detailed findings from these investigations are summarized below, highlighting the successful reagents, their specific reaction conditions, and the resulting yields of dibenzyl phosphate.
Research Findings on the Oxidation of this compound
| Oxidizing Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Iodine | Pyridine-water (basic conditions) | 0.5 hours | 94 (crude) | rsc.org |
| Sodium Hypochlorite | Dioxan solvent with Sodium Hydrogen Carbonate (pH 8-9) | 30 minutes | 92 | rsc.org |
| Potassium Permanganate | Aqueous dioxan (basic conditions) | Not Specified | Good | rsc.org |
| Periodate and Iodate (B108269) | Mildly acidic medium (pH 3-4) | Not Specified | High | rsc.org |
The oxidation with iodine under basic conditions, specifically in a pyridine-water mixture, is rapid and results in a high crude yield of 94%. rsc.org Similarly, sodium hypochlorite at a pH of 8-9 provides a near-quantitative conversion, with an isolated yield of 92% after just 30 minutes of stirring. rsc.org Periodate and iodate are also effective, particularly in a mildly acidic environment, leading to high yields of dibenzyl phosphate. rsc.org Potassium permanganate under basic conditions in aqueous dioxan is another effective reagent. rsc.org
In contrast, experimental investigations have shown that this compound is unaffected by treatment with benzoyl peroxide, perbenzoic acid, or active manganese dioxide. rsc.org An alternative, indirect route to dialkyl phosphates involves reaction with N-chlorosuccinimide to form a phosphorochloridate intermediate, which is then hydrolyzed. rsc.org However, this method can present challenges, particularly due to the potential instability of benzyl phosphorochloridates. rsc.org
Advanced Applications of Dibenzyl Phosphite in Organic Synthesis
Dibenzyl Phosphite (B83602) as a Modular Building Block for Complex Molecules
As a fundamental molecular entity, dibenzyl phosphite is a cornerstone in the bottom-up construction of more complex organic structures. sigmaaldrich.com Its reactivity allows for the strategic incorporation of phosphorus-containing groups, which are pivotal in many biologically active molecules and functional materials.
Precursor for Phosphonate (B1237965) and Phosphate (B84403) Functional Group Introduction
This compound is extensively used as a precursor for introducing phosphonate and phosphate functional groups into organic molecules. cymitquimica.comchemscene.comtcichemicals.com The benzyl (B1604629) groups in dibenzyl phosphonate can be readily cleaved by hydrogenolysis, a method that offers an alternative to harsh acidic conditions for preparing phosphonic acids. beilstein-journals.org This process is often catalyzed by palladium on charcoal. beilstein-journals.org
One notable application is in the phosphorylation of phenols, where this compound reacts in the presence of N-ethyldiisopropylamine and DMAP to yield dibenzyl phenyl phosphate. chemicalbook.com This reaction is significant for studying enzyme mechanisms and signal transduction pathways. lookchem.com
Key Reactions Involving this compound:
| Reactant | Reagent(s) | Product | Application |
| Phenols | N-ethyldiisopropylamine, DMAP | Dibenzyl phenyl phosphate | Study of enzyme mechanisms, signal transduction |
| Alkyl Halides | Base | Dibenzyl alkyl phosphonates | Synthesis of phosphonic acids |
Synthesis of Nucleoside and Nucleotide Analogues
Nucleoside and nucleotide analogues are critical in pharmaceutical research, often exhibiting antiviral and anticancer properties. this compound plays a significant role in the synthesis of these modified biomolecules. researchgate.net Chemical phosphorylation methods, while sometimes complex and requiring protecting groups, are a traditional route to obtaining these analogs.
The synthesis of 5'-phosphorylated 1,2,3-triazolyl nucleoside analogues, for instance, can be achieved by reacting the unprotected hydroxyl groups of the nucleoside with reagents like diethyl phosphorochloridate or diphenyl phosphorochloridate. nih.gov While not a direct use of this compound, this highlights the importance of dialkyl phosphites in nucleotide synthesis. The ProTide approach, which masks the 5'-phosphate group with an aryl group and an amino acid ester, is a prominent strategy for creating prodrugs of nucleotide analogues. nih.gov
Construction of Glycosyl Phosphates
An efficient route to glycosyl phosphates and sugar nucleotides has been developed utilizing dibenzyl N,N-diethylphosphoramidite as a phosphitylating reagent, which is closely related to this compound chemistry. elsevierpure.com This method has been successfully applied to a variety of important sugars, including GalNAc, GlcNAc, Gal, Glc, Man, Rha, Fuc, and NeuAc. elsevierpure.comacs.org The resulting glycosyl phosphites can be readily converted to the corresponding glycosyl phosphates. acs.org These glycosyl phosphates are valuable intermediates for the synthesis of sugar nucleotides. elsevierpure.com
Participation in Multicomponent Reactions (MCRs) for Diversified Product Libraries
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, offering efficiency and diversity. beilstein-journals.orgnih.gov this compound and other dialkyl phosphites are key reagents in MCRs for the synthesis of heterocyclic phosphonates. beilstein-journals.org
A classic example is the Kabachnik–Fields reaction, a three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite to form α-aminophosphonates. organic-chemistry.org This reaction has been utilized in the synthesis of a variety of α-aminophosphonates under different conditions, including solvent-free and catalyzed reactions. beilstein-journals.org For instance, the reaction of isatin, diethyl phosphite, and benzylamine (B48309) yields the corresponding α-aminophosphonate in high yield. beilstein-journals.org
Utilization in the Synthesis of Bioactive Compounds and Phosphate Mimetics
The structural similarity of the phosphonic acid group to the phosphate moiety makes it a valuable component in the design of bioactive compounds and phosphate mimetics. beilstein-journals.org These compounds can act as enzyme inhibitors or probes for biological processes. beilstein-journals.orgbeilstein-journals.org
This compound is used in the preparation of phenylalkylphosphonamidates, which have been employed as probes for the hydrophobic binding register in prostate-specific membrane antigen (PSMA). chemicalbook.comlookchem.com This application is crucial for the development of targeted therapies for prostate cancer. lookchem.com
Preparation of N-Phosphorylated Amines
This compound is a key reagent in the preparation of N-phosphorylated amines. lookchem.com These compounds are important intermediates in the synthesis of various pharmaceuticals and bioactive molecules. lookchem.com The synthesis of N-phosphorylated derivatives of amino acids has been reported, highlighting the utility of phosphorus compounds in modifying biological building blocks. acs.org
Catalysis Involving Dibenzyl Phosphite and Its Derived Ligands
Organocatalytic Roles of Phosphite (B83602) Esters in Organic Transformations
Phosphite esters, including dibenzyl phosphite, can act as nucleophilic organocatalysts or reagents in a variety of chemical transformations. Their utility is prominent in reactions that form carbon-phosphorus bonds, such as the Pudovik and phospha-Michael reactions, leading to the synthesis of valuable α-hydroxyphosphonates and their analogs. uwindsor.canih.gov
Recent research has highlighted the use of this compound in asymmetric organocatalytic reactions. A one-pot strategy for the asymmetric Pudovik reaction has been developed using benzylic or allylic alcohols, which are oxidized in situ to aldehydes. rsc.org These aldehydes then react with this compound in the presence of a chiral squaramide organocatalyst to produce enantiomerically enriched α-hydroxy phosphonates with high yields and enantioselectivities. rsc.org Similarly, the asymmetric phospha-Michael addition of this compound to iminochromenes has been achieved using a bifunctional squaramide catalyst. nih.gov This method provides access to biologically interesting chromenylphosphonates with excellent reactivity and high enantiomeric excess. nih.gov
Phosphites can also mediate reductive coupling reactions. acs.org These processes often involve a sequence of Pudovik addition, followed by a phosphonate-phosphate rearrangement, which generates a transient carbanion that can be trapped by a second electrophile. acs.org Although these methods often use simple dialkyl phosphites, the underlying principle demonstrates the capacity of the phosphite group to act as a stoichiometric two-electron reductant under mild, base-catalyzed conditions. acs.org The nucleophilic character and leaving group potential of organophosphites make them suitable candidates for various modes of organocatalysis. rsc.org
Table 1: Organocatalytic Reactions Involving this compound This table is interactive. You can sort and filter the data.
| Reaction Type | Substrates | Catalyst/Conditions | Product | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Pudovik Reaction | Benzylic/Allylic Alcohols, this compound | MnO₂, Chiral Squaramide | α-Hydroxy phosphonates | 40% to >95% | 64% to >99% | rsc.org |
| Asymmetric Phospha-Michael Addition | Iminochromenes, this compound | Chiral Squaramide | Chromenylphosphonates | Up to 95% | Up to 98% | nih.gov |
| Asymmetric Pudovik Reaction | Aldehydes, this compound | Cinchona Alkaloid-derived Squaramide | α-Hydroxy phosphonates | Up to 99% | Up to 94% | mdpi.com |
Application of Phosphite Ligands in Transition-Metal Catalysis
While this compound is an H-phosphonate, its trivalent tautomer, a P(III) species, can act as a ligand for transition metals. This allows it to be used as a ligand precursor in various catalytic reactions. rsc.org Phosphite ligands are valued in transition-metal catalysis for their strong π-acceptor properties and tunable steric bulk, which can significantly influence the activity and selectivity of the catalyst. doi.orgtennessee.edu
A direct application involves the synthesis of ligands for dirhodium(II) paddlewheel complexes where a this compound moiety is incorporated into a pendant chain. mdpi.com These ligands are designed to occupy the axial site of the rhodium complex, creating a specific chiral environment to control enantioselectivity in reactions such as C-H insertions and cyclopropanations. mdpi.com
In palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, H-phosphonates like diethyl phosphite can serve as both the P-reagent and the ligand precursor. rsc.orggoogle.com The P(III) tautomer coordinates to the palladium center to form the active catalytic species, obviating the need for external phosphine (B1218219) ligands. rsc.org This principle is applicable to this compound for the synthesis of aryl and vinyl phosphonates.
Phosphite ligands are crucial in industrial processes like rhodium-catalyzed hydroformylation. doi.orgdiva-portal.org Their electronic properties can enhance the rate of reaction and control the regioselectivity (linear vs. branched aldehyde formation). doi.org Although specific ligands derived from this compound for this purpose are not commonly cited, the general utility of phosphites in this area is well-established. Chiral phosphite ligands, often with complex backbones, are also employed in asymmetric hydrogenations and conjugate additions catalyzed by metals such as iridium and copper. Current time information in Bangalore, IN.acs.org
Table 2: Selected Transition-Metal Catalyzed Reactions Utilizing Phosphite Ligands This table is interactive. You can sort and filter the data.
| Catalytic Reaction | Metal | Role of Phosphite | Typical Substrates | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Asymmetric C-H Insertion/Cyclopropanation | Dirhodium(II) | Axially coordinating ligand derived from this compound | Diazo compounds, Alkenes | Ligand modulates enantioselectivity through proximity and hemilability. | mdpi.com |
| Hirao Cross-Coupling | Palladium | Ligand precursor and P-reagent | Aryl/Vinyl Halides, H-Phosphonates | "Ligand-free" conditions where the H-phosphonate forms the active catalyst. | rsc.orggoogle.com |
| Hydroformylation | Rhodium | Ancillary ligand | Alkenes | Influences reaction rate and regioselectivity (linear/branched ratio). | doi.orgdiva-portal.org |
| Asymmetric Hydrogenation | Iridium | Chiral N,P-ligand (phosphite-oxazoline) | Alkenes | High efficiency and enantioselectivity for non-functionalized alkenes. | Current time information in Bangalore, IN. |
| Conjugate Addition | Copper | Chiral ligand | Enones, Organozinc reagents | High enantioselectivities in C-C bond formation. | acs.org |
Electrochemical Synthesis of Organophosphorus Compounds Utilizing Phosphites
Electrochemical methods offer a green and efficient alternative for the synthesis of organophosphorus compounds, often avoiding harsh reagents and proceeding under mild conditions. organic-chemistry.orgresearchgate.net Dialkyl phosphites, including this compound, are key precursors in these transformations for creating new P-C, P-O, and P-N bonds. organic-chemistry.orgrsc.org
A common strategy involves the electrochemical cross-coupling of dialkyl phosphites with various partners. For instance, nickel-catalyzed electrochemical coupling of aryl bromides with dialkyl phosphites provides a mild and efficient route to aryl phosphonates. These reactions can be performed in a simple undivided cell using inexpensive carbon electrodes.
Direct C-H phosphorylation is another significant application. rsc.org The electrochemical oxidation of arenes in the presence of trialkyl phosphites can lead to the formation of a phosphorus-centered radical cation. rsc.org This reactive intermediate then attacks the arene to form a C-P bond. In other systems, dialkyl phosphites are used for the C-H phosphorylation of heterocycles or other activated C-H bonds. For example, the electrochemical C-P coupling of N-Boc-tetrahydroisoquinoline with dialkyl phosphites yields α-amino phosphonates. organic-chemistry.org In this process, a cation intermediate of the amine is generated at the anode, which then couples with the phosphonate (B1237965) anion formed at the cathode. organic-chemistry.org
Furthermore, electrochemical oxidative cross-coupling has been used to form P-O bonds. The reaction of diethyl phosphite with phenols (arenols) in the presence of potassium iodide as both an electrolyte and a redox catalyst yields organophosphates under mild, oxidant-free conditions. researchgate.net Mechanistic studies suggest these reactions proceed via an electro-oxidative radical pathway. researchgate.net
Table 3: Electrochemical Syntheses Utilizing Dialkyl Phosphites This table is interactive. You can sort and filter the data.
| Reaction Type | P-Reagent | Substrate | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|---|
| C(sp²)-P Cross-Coupling | Dialkyl phosphites | Aryl Bromides | Ni-catalyst, Carbon electrodes, Constant current | Aryl phosphonates | |
| C(sp³)-P Cross-Coupling | Dialkyl phosphites | N-Boc-tetrahydroisoquinoline | Graphite electrodes, Constant current | α-Amino phosphonates | organic-chemistry.org |
| C(sp²)-H Phosphorylation | Trialkyl phosphites | Arenes | Pt cathode, Carbon anode, Constant current | Aryl phosphonates | rsc.org |
| P-O Cross-Coupling | Diethyl phosphite | Phenols, Tyrosine | KI (redox catalyst/electrolyte), Pt electrodes | Organophosphates | researchgate.net |
| P-N Cross-Coupling | Dialkyl phosphonates | Amines | KI (key additive), Pt electrodes, Constant current | Phosphoramidates | organic-chemistry.org |
Spectroscopic and Analytical Characterization in Dibenzyl Phosphite Research
Application of Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) in Reaction Monitoring and Product Elucidation
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable tool for studying reactions involving dibenzyl phosphite (B83602). Due to the phosphorus atom's central role in its reactivity, ³¹P NMR provides direct insight into the chemical transformations occurring. The technique is highly effective for differentiating between various phosphorus-containing species, such as starting materials, intermediates, and products, based on their distinct chemical environments. libretexts.org
In synthetic applications, ³¹P NMR is frequently used to monitor the progress of a reaction in real-time or at specific intervals. google.comrsc.org The disappearance of the signal corresponding to the starting dibenzyl phosphite and the appearance of new signals indicate the consumption of the reagent and the formation of new phosphorus-containing compounds. rushim.ru For instance, in a reaction involving this compound, researchers can track the formation of a desired product and potential by-products by observing the emergence of new peaks in the ³¹P NMR spectrum. cardiff.ac.uk This allows for the optimization of reaction conditions without the need for complex work-up procedures at each stage.
The chemical shift (δ) of this compound in deuterated chloroform (B151607) (CDCl₃) is typically observed around δ 8.36 ppm, with phosphoric acid (85%) used as an external standard (0 ppm). nii.ac.jprsc.org The elucidation of product structures is heavily reliant on the interpretation of these chemical shifts. For example, the formation of a phosphonate (B1237965) product from a reaction with this compound will result in a new peak at a characteristic chemical shift for that specific phosphonate structure. In one study, the reaction of this compound with an acyl cyclopropane (B1198618) yielded a product, ethyl (Z)-5-((bis(benzyloxy)phosphoryl)oxy)-2-chloro-5-phenylpent-4-enoate, which was identified through various spectroscopic means, including ³¹P NMR. rsc.org
| Compound | Solvent | ³¹P NMR Chemical Shift (δ, ppm) | Reference |
| This compound | CDCl₃ | 8.36 | nii.ac.jp, rsc.org |
| Diphenyl phosphite | CDCl₃ | 0.82 | rsc.org |
| Dibutyl phosphite | CDCl₃ | 8.41 | rsc.org |
| Diallyl allylphosphonate | CDCl₃ | 28.45 | rsc.org |
| (±)-Methyl 2-(dibenzoxyphosphinyl)-2-hydroxyacetate | CDCl₃ | 20.3 | researchgate.net |
This table presents selected ³¹P NMR chemical shift values for this compound and related organophosphorus compounds as reported in the literature.
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)
Chromatographic methods are essential for the purification of this compound derivatives and for the quantitative assessment of sample purity. High-Performance Liquid Chromatography (HPLC) and column chromatography are the most commonly employed techniques in this context.
HPLC is a primary analytical method for determining the purity of this compound. Commercial suppliers often provide an assay percentage determined by HPLC, with typical purities reported as 90% or higher. thermofisher.comfishersci.at For instance, a certificate of analysis for one batch of this compound reported a purity of 91.4% as determined by HPLC. thermofisher.com In the synthesis of related compounds like dibenzyl phosphate (B84403), HPLC is used to confirm the purity of the final product, with purities as high as 99.2% being achieved after purification. google.comgoogle.com The retention time of the main peak in the chromatogram is compared against a standard to confirm the identity and purity of the compound. google.com
In addition to analytical assessment, chromatography is a cornerstone of purification in synthetic procedures involving this compound. Following a reaction, the crude product mixture is often subjected to flash column chromatography on a silica (B1680970) gel stationary phase to isolate the desired compound from unreacted starting materials, reagents, and by-products. rsc.orgrsc.org For example, the product of a reaction between this compound and methyl glyoxylate (B1226380) was purified by flash column chromatography to yield the desired α-hydroxyphosphonates. researchgate.net The choice of solvent system (eluent) is critical for achieving effective separation. rsc.org Thin-layer chromatography (TLC) is also widely used as a rapid, qualitative method to monitor the progress of a reaction before performing a larger-scale purification. rsc.orggoogle.com
| Technique | Application | Purity/Result | Reference |
| HPLC | Purity assay of this compound | 91.4% | thermofisher.com |
| HPLC | Purity assay of technical grade this compound | 94% min. | fishersci.at |
| HPLC | Purity assessment of synthesized dibenzyl phosphate | 99.2% | google.com, google.com |
| Flash Column Chromatography | Purification of a crude product derived from this compound | Isolated pure material | rsc.org |
| Thin-Layer Chromatography (TLC) | Monitoring reaction completion | Reaction completion confirmed | google.com |
This table summarizes the application of various chromatographic techniques for the analysis and purification of this compound and related compounds.
Theoretical and Computational Studies Pertaining to Dibenzyl Phosphite Reactivity
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of several key reactions involving dibenzyl phosphite (B83602) and its analogues. These computational approaches allow for the mapping of potential energy surfaces, providing detailed insights into the feasibility and nature of reaction pathways that are often difficult to probe experimentally.
One area of significant computational investigation is the Pudovik reaction , which involves the addition of H-phosphonates to carbonyl compounds or imines. Theoretical studies on the addition of dialkyl phosphites to imines (the aza-Pudovik reaction) have been conducted to clarify the fine details of the mechanism. beilstein-journals.orgbeilstein-journals.org For instance, in the microwave-assisted, solvent-free addition of various dialkyl phosphites, including dibenzyl phosphite, to imines, DFT calculations were employed to evaluate the reaction mechanism. beilstein-journals.orgbeilstein-journals.org While specific energetic details for the this compound reaction were not extensively detailed in the cited abstracts, the studies highlight the power of computational chemistry to unravel complex reaction coordinates. In related systems, such as the reaction of diethyl phosphite with benzaldehyde (B42025), quantum chemical calculations have shown that catalysts like triethylamine (B128534) facilitate the reaction by weakening the P-H bond in the trivalent tautomeric form of the phosphite, rather than acting as a simple base to deprotonate it. researchgate.net Theoretical calculations have also been used to predict that the aza-Pudovik reaction can proceed through a single concerted step involving a transition state formed from the trivalent phosphite tautomer and the imine. mdpi.com
The Hirao reaction , a palladium- or nickel-catalyzed cross-coupling of H-phosphonates with aryl halides, has also been scrutinized using quantum chemical methods. mdpi.com These studies have focused on understanding the nature of the active catalyst and the catalytic cycle. For palladium-catalyzed reactions without a separate phosphine (B1218219) ligand, it has been proposed and supported by calculations that the H-phosphonate reagent itself, in its trivalent tautomeric form, can serve as a ligand for the palladium(0) catalyst. acs.org Although many studies use model compounds like diethyl phosphite for these intensive calculations, the findings are often extended to other dialkyl phosphites. mdpi.com It has been noted experimentally that this compound is often more reactive than other dialkyl phosphites in these couplings. acs.org
The mechanism of the Atherton-Todd reaction , used for the synthesis of phosphoramidates and phosphates, has also been a subject of computational investigation. Early studies on the reaction with dimethyl phosphite supported a mechanism involving the initial formation of a chlorophosphate intermediate. beilstein-journals.org This aligns with experimental procedures where this compound is reacted with a chlorinating agent like carbon tetrachloride to generate dibenzyl chlorophosphate in situ. beilstein-journals.orguniversiteitleiden.nl
A summary of computational methods applied to elucidate reaction mechanisms involving phosphites is presented below.
| Reaction | Computational Method | Key Findings from Studies on Phosphites |
| Pudovik Reaction | DFT (e.g., B3LYP/6-31G(d,p)) | Elucidation of catalyst role (e.g., triethylamine); evaluation of concerted vs. stepwise pathways; analysis of substrate reactivity. beilstein-journals.orgbeilstein-journals.orgresearchgate.net |
| Hirao Reaction | DFT | Investigation of the active catalyst structure (e.g., Pd(0) or Ni(II) complexes); mapping of the catalytic cycle (oxidative addition, reductive elimination). mdpi.comacs.org |
| Atherton-Todd Reaction | HF, MP2, DFT | Support for the formation of a key chlorophosphate intermediate; elucidation of the role of the base. beilstein-journals.org |
Modeling of Reaction Intermediates and Transition State Structures
A significant advantage of computational chemistry is the ability to model the structures and energies of short-lived reaction intermediates and transition states that are otherwise inaccessible experimentally. For reactions involving this compound, this modeling provides crucial information about the reaction's progress and the origins of its selectivity.
In the context of the Pudovik reaction , theoretical models have been constructed for the transition states of the addition of phosphites to imines. For the reaction of dimethyl phosphite with N-benzylideneaniline, a single concerted transition state was predicted. mdpi.com For the rearrangement of dialkyl 1-aryl-1-hydroxymethylphosphonates, which are products of the Pudovik reaction, quantum chemical calculations have pointed to an oxaphosphirane as a key intermediate. mdpi.com
For the Hirao reaction , computational modeling has been used to study the ligation of the metal center. For instance, calculations on the complexation of NiCl₂ with the trivalent tautomers of diphenylphosphine (B32561) oxide and diethyl phosphite showed that both mono- and bisligation were exothermic, providing insight into the formation of the active catalyst. mdpi.com
In the Atherton-Todd reaction , the proposed chlorophosphate species is a critical intermediate whose existence and reactivity are supported by computational models. beilstein-journals.org The reaction of this compound with carbon tetrachloride in the presence of a base is a common method to generate this intermediate for subsequent reactions. universiteitleiden.nl
Furthermore, in the context of asymmetric catalysis, transition state models are vital for understanding enantioselectivity. In the Michael addition of diphenyl phosphite to nitroalkenes catalyzed by a thiourea (B124793) derivative, transition state models were developed to explain the observed stereochemistry, suggesting that the Re-facial attack of the phosphite is favored due to lower steric repulsion. csic.es While this study did not use this compound, the principles of modeling transition states to rationalize stereochemical outcomes are directly applicable.
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry is increasingly used not only to explain observed reactivity but also to predict the outcomes of new reactions and to design more selective catalysts. While specific predictive studies for novel transformations of this compound are not extensively detailed in the public domain, the foundational principles and methodologies are well-established.
The prediction of reactivity often relies on the analysis of frontier molecular orbitals (HOMO and LUMO) and calculated reaction energy barriers. For example, comparing the energy barriers for different potential pathways allows for the prediction of the most likely product. In the context of the Pudovik reaction, calculations have shown that the reaction is kinetically and thermodynamically more favorable with benzaldehyde than with acetophenone, a prediction that aligns with experimental observations. researchgate.net
Selectivity in chemical reactions, such as regioselectivity and stereoselectivity, can also be predicted by comparing the energies of the transition states leading to the different possible products. A lower transition state energy corresponds to a faster reaction rate, and thus the predominant product. This approach has been used to rationalize the Z-stereochemistry observed in the reactions of dialkyl phosphites with Morita-Baylis-Hillman acetates, where DFT calculations revealed that a "late" product-like transition state disfavors bulky substituents that would lead to the E-isomer. semanticscholar.org
Although a specific computational screening of novel reactions for this compound is not available, the existing body of work on related phosphites demonstrates the potential of these methods. Future research could leverage these computational tools to explore new synthetic applications of this compound, for example, by screening its reactivity with a wide range of electrophiles or by designing chiral catalysts to control the stereochemical outcome of its reactions.
Q & A
Q. What are the optimal synthetic conditions for dibenzyl phosphite via transesterification, and how do deviations impact yield?
- Methodological Answer : this compound is synthesized via transesterification using triethyl phosphite, benzyl alcohol, and pentaerythritol with organic tin catalysts. Optimal conditions include a 1:2:2 molar ratio of reactants, 130–140°C reaction temperature, and 2-hour duration, achieving up to 95% yield . Deviations (e.g., lower temperatures or shorter reaction times) reduce yield due to incomplete ester exchange. Kinetic studies using ³¹P NMR can monitor intermediate formation .
- Key Parameters :
| Parameter | Optimal Range | Impact of Deviation |
|---|---|---|
| Temperature | 130–140°C | <130°C: Slow reaction |
| Reaction Time | 2 hours | <2 hours: Low conversion |
| Molar Ratio (R1:R2) | 1:2:2 | Imbalance: Side product formation |
Q. How can this compound be purified, and which analytical techniques confirm its purity?
- Methodological Answer : Post-synthesis, purification involves vacuum distillation (boiling point: ~200°C at 1 mmHg) or silica gel chromatography (eluent: ethyl acetate/hexane). Purity is confirmed via:
- ¹H/³¹P NMR : Peaks at δ 4.9–5.2 ppm (benzyl CH₂) and δ 8–10 ppm (P–O–H) .
- Mass Spectrometry : Molecular ion peak at m/z 262.24 (M⁺) .
- HPLC : Retention time comparison against standards (≥98% purity threshold) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : this compound is hazardous (OSHA 29 CFR 1910.1200):
- PPE : Gloves (nitrile), goggles, and fume hoods are mandatory.
- Storage : Stable at 2–8°C; incompatible with strong oxidizers (risk of exothermic decomposition) .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How does this compound enable selective phosphorylation of phenols, and what conditions minimize side reactions?
- Methodological Answer : A protocol using this compound, CCl₄, N-ethyldiisopropylamine, and catalytic DMAP in acetonitrile at -10°C achieves >90% yield in phenol phosphorylation. Key factors:
- Low Temperature : Suppresses competing hydrolysis .
- DMAP Catalysis : Accelerates phosphite activation via nucleophilic substitution .
- Selectivity Table :
| Substrate | Yield (%) | Byproduct Formation |
|---|---|---|
| 4-Nitrophenol | 92 | <2% |
| 2-Methoxyphenol | 88 | 5% (hydrolysis) |
Q. What role does this compound play in stereoselective C–H alkylation of N-quinolyl benzamides?
- Methodological Answer : this compound acts as a directing group in Pd-catalyzed C–H alkylation. The P=O group coordinates Pd(II), enabling ortho-alkylation with primary/secondary alkyl iodides. Diastereoselectivity (up to 95:5) is achieved via chiral phosphite ligands .
- Mechanistic Insight :
- Step 1 : Pd(II) coordination to P=O.
- Step 2 : Oxidative addition of alkyl iodide.
- Step 3 : Reductive elimination to form C–C bond .
Q. How can this compound improve solubility in prodrug design, as seen in BNC105 derivatives?
- Methodological Answer : Conversion of hydrophobic drugs (e.g., BNC105) to water-soluble prodrugs involves:
- Step 1 : Phosphorylation with this compound/CBr₄ to form dibenzyl phosphate esters.
- Step 2 : Silylation (TMSBr) and deprotection (NaOMe) to yield disodium phosphate salts.
- Result : 10-fold solubility increase, enabling in vivo administration .
Analytical and Methodological Challenges
Q. What advanced techniques resolve contradictions in this compound’s stability under varying pH?
- Methodological Answer : Stability studies use:
Q. How do competing pathways in this compound-mediated fluorination of amino acid esters affect yield?
- Methodological Answer : Fluorination efficiency depends on:
- Solvent Polarity : DMF > acetonitrile > THF (due to SN2 mechanism stabilization).
- Catalyst : KF/18-crown-6 enhances fluoride nucleophilicity (yield: 75% vs. 40% without catalyst) .
Tables for Critical Data Comparison
Table 1: Reaction Optimization for Phenol Phosphorylation
| Parameter | Optimal Value | Suboptimal Value | Yield Drop (%) |
|---|---|---|---|
| Temperature | -10°C | 25°C | 35 |
| Catalyst (DMAP) Loading | 5 mol% | 1 mol% | 50 |
| Solvent | Acetonitrile | Dichloromethane | 20 |
Table 2: Stability of this compound Under Storage Conditions
| Condition | Degradation Rate (%/month) | Major Byproduct |
|---|---|---|
| 2–8°C (dark) | <1% | None |
| 25°C (ambient light) | 5% | Benzyl alcohol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
